N-(4-acetamidophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
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Overview
Description
N-(4-acetamidophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex organic compound that belongs to the class of triazolopyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized through a cycloaddition reaction involving pyridine N-imine and an appropriate dipolarophile, such as an alkynyl heterocycle.
Thioether Formation: The thioether linkage is formed by reacting the triazolopyridazine intermediate with a thiol derivative under basic conditions.
Acetamide Introduction: The final step involves the acylation of the amine group with acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino derivative.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
Reduction: Formation of N-(4-aminophenyl)-2-((6-(3-aminophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, N-(4-acetamidophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and pathways that are critical in disease progression.
Medicine
Medically, this compound is being investigated for its anti-inflammatory and anticancer properties. It has been found to inhibit the growth of certain cancer cell lines and reduce inflammation in animal models.
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals and agrochemicals. Its unique properties make it a valuable candidate for further development and commercialization.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves the inhibition of specific enzymes and signaling pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anticancer effects. Additionally, it may modulate inflammatory pathways by inhibiting key enzymes like cyclooxygenase.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetamidophenyl)-2-((6-(3-aminophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
- N-(4-acetamidophenyl)-2-((6-(3-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Uniqueness
N-(4-acetamidophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is unique due to the presence of both the nitro and acetamide groups, which confer distinct chemical reactivity and biological activity. The nitro group can undergo various transformations, providing a versatile platform for further chemical modifications.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N7O4S/c1-13(29)22-15-5-7-16(8-6-15)23-20(30)12-33-21-25-24-19-10-9-18(26-27(19)21)14-3-2-4-17(11-14)28(31)32/h2-11H,12H2,1H3,(H,22,29)(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGMDCBUMJYDGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N7O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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